molecular formula C24H21FN4O2 B12848254 N-(4-Fluorobenzyl)-2-((4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)amino)acetamide

N-(4-Fluorobenzyl)-2-((4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)amino)acetamide

Cat. No.: B12848254
M. Wt: 416.4 g/mol
InChI Key: AETNQVLLAQZXEC-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-((4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)amino)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, an imidazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2-((4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)amino)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-fluorobenzyl chloride reacts with the imidazole derivative.

    Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the imidazole ring, potentially yielding alcohol derivatives.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further

Properties

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(5-oxo-4,4-diphenylimidazolidin-2-ylidene)amino]acetamide

InChI

InChI=1S/C24H21FN4O2/c25-20-13-11-17(12-14-20)15-26-21(30)16-27-23-28-22(31)24(29-23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,26,30)(H2,27,28,29,31)

InChI Key

AETNQVLLAQZXEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=NCC(=O)NCC3=CC=C(C=C3)F)N2)C4=CC=CC=C4

Origin of Product

United States

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